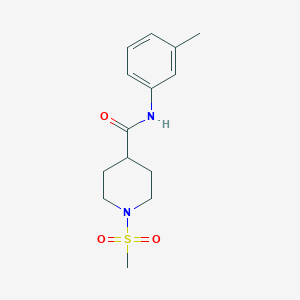

![molecular formula C8H11BrO B2993779 7-Bromospiro[2.5]octan-6-one CAS No. 2375269-65-9](/img/structure/B2993779.png)

7-Bromospiro[2.5]octan-6-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

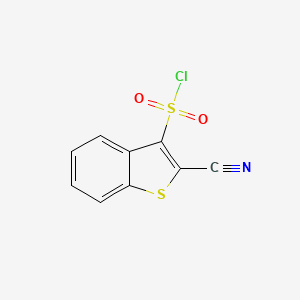

7-Bromospiro[2.5]octan-6-one is a chemical compound with the molecular formula C8H11BrO and a molecular weight of 203.08 . It is a derivative of spiro[2.5]octan-6-one .

Synthesis Analysis

The synthesis of spiro[2.5]octa-4,7-dien-6-one, a related compound, has been achieved via 1,6-conjugate addition induced dearomatization of para-quinone methides . This efficient one-pot approach proceeded smoothly in high yields under mild conditions without the use of metals .Molecular Structure Analysis

The InChI code for 7-Bromospiro[2.5]octan-6-one is 1S/C8H11BrO/c9-6-5-8(3-4-8)2-1-7(6)10/h6H,1-5H2 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications

Synthesis of Natural Compounds : An efficient procedure has been developed for transforming derivatives of 7-Bromospiro[2.5]octan-6-one into building blocks for synthesizing arenamides A and C, which have pronounced antitumor activity and inhibit nitrogen(II) oxide and prostaglandin E2 (PGE2) (D. Shklyaruck, 2015).

Corrosion Inhibition : Research has shown that compounds similar to 7-Bromospiro[2.5]octan-6-one are effective inhibitors for mild steel corrosion in acidic solutions. Their adsorption on metal surfaces is linked to both physical and chemical processes, and the adsorption complies with the Langmuir isotherm model (M. Chafiq et al., 2020).

Synthesis of Heterobicyclic Systems : Gold-catalyzed cyclization of 1,5-enynes, which can involve derivatives of 7-Bromospiro[2.5]octan-6-one, efficiently produces a range of heterobicyclic compounds. This process is significant for the synthesis of complex organic structures (Liming Zhang & S. Kozmin, 2005).

Polymerization : 7-Bromospiro[2.5]octan-6-one derivatives have been used in radical polymerization processes. For example, radical polymerization of 1-vinyl-5,7-dioxaspiro[2.5]octan-6-one resulted in polymers with different molecular weights and structures (F. Sanda, T. Takata, & T. Endo, 1994).

Future Directions

The future directions for research on 7-Bromospiro[2.5]octan-6-one could include further exploration of its synthesis, chemical reactions, and potential applications. The development of efficient synthetic routes and the study of its reactivity could provide valuable insights into its potential uses .

properties

IUPAC Name |

7-bromospiro[2.5]octan-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrO/c9-6-5-8(3-4-8)2-1-7(6)10/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZUXRATAWZFFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC2)CC(C1=O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromospiro[2.5]octan-6-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2993697.png)

![N-(4-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2993703.png)

![2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2993708.png)

![(1R,5S)-3-(1H-pyrazol-1-yl)-8-((3,3,3-trifluoropropyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2993711.png)

![[5-[Hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol](/img/no-structure.png)

![(4-ethoxyphenyl)[6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2993715.png)

![2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline](/img/structure/B2993717.png)